- A Reusable MOF-Supported Single-Site Zinc(II) Catalyst for Efficient Intramolecular Hydroamination of o-Alkynylanilines, Angewandte Chemie, 2019, 58(23), 7687-7691
Cas no 948-65-2 (2-phenyl-1H-indole)
2-Phenyl-1H-indole is een organische verbinding die behoort tot de indoolfamilie, gekenmerkt door een fenylgroep op de 2-positie van het indoolskelet. Deze structuur biedt unieke chemische eigenschappen, zoals een hoge stabiliteit en reactiviteit, waardoor het geschikt is voor diverse toepassingen in organische synthese en farmaceutisch onderzoek. De verbinding fungeert vaak als bouwsteen voor complexere moleculen, waaronder geneesmiddelen en materialen met specifieke optische of elektronische eigenschappen. Dankzij de aromatische structuur vertoont 2-phenyl-1H-indole goede oplosbaarheid in veel organische oplosmiddelen, wat de verwerkbaarheid in laboratoriumomstandigheden verbetert. Het is een waardevol tussenproduct voor de ontwikkeling van nieuwe verbindingen met potentieel in medicinale en industriële toepassingen.
2-phenyl-1H-indole structure
Product Name:2-phenyl-1H-indole
CAS-nummer:948-65-2
MF:C14H11N
MW:193.243843317032
MDL:MFCD00005608
CID:40393
PubChem ID:13698
Update Time:2025-06-22
2-phenyl-1H-indole Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Phenyl-1H-indole
- 2-PHENYL INDOLE
- PHENYLINDOL, ALPHA-(RG)
- 2-phenyl-1h-indol
- 2-phenyl-indol
- 2-phenyl-indole
- 2-pPhenyl-1H-indole
- A-PHENYLINDOL
- a-Phenylindole
- Indole,2-phenyl
- Stabilizer I
- NSC 15776
- alpha-Phenylindole
- 2-Phenylindole
- 1H-Indole, 2-phenyl-
- Indole, 2-phenyl-
- Phenylindole
- .alpha.-Phenylindole
- MQD44HV3P1
- MLS002638448
- KLLLJCACIRKBDT-UHFFFAOYSA-N
- SMR000526281
- phenyl-indole
- 2-phenylindol
- PubChem7508
- TimTec1_005424
- MLS000701322
- KSC147K6H
- BDBM7391
- 2-Phenyl-1H-indole (ACI)
- Indole, 2-phenyl- (6CI, 8CI)
- α-Phenylindole
- 2-Phenylindole,99%
- 948-65-2
- SR-01000393950-1
- Z56174838
- DTXCID3048940
- BBL007843
- 2phenylindole
- P0188
- CHEMBL75756
- BRD-K85555482-001-01-1
- EINECS 213-436-3
- DB-015965
- EN300-16558
- P-4160
- Q27194433
- CCG-15334
- AE-641/30188041
- HMS2233J19
- SY032900
- UNII-MQD44HV3P1
- DTXSID8061343
- 1H-Indole, 2-phenyl
- SCHEMBL341378
- 2-Phenylindole, technical grade, 95%
- STK072610
- HMS3371N07
- AB00876244-08
- MFCD00005608
- SCHEMBL3835030
- SR-01000393950
- CG-0506
- BRN 0132356
- Indole, 2phenyl
- CS-W010681
- NS00019928
- CHEBI:113541
- F0920-0084
- N-[2-(2,6-dicyano-4-methyl-phenyl)azo-5-(dipropylamino)phenyl]methanesulfonamide
- NSC15776
- 5-20-08-00232 (Beilstein Handbook Reference)
- HMS1549G12
- EU-0034026
- NSC-15776
- 2Phenyl1Hindole
- VU0085923-2
- AC-23376
- alphaPhenylindole
- F1918-0028
- AKOS000120325
- BRD-K85555482-001-04-5
- 2-phenyl-1H-indole
-
- MDL: MFCD00005608
- Inchi: 1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H
- InChI-sleutel: KLLLJCACIRKBDT-UHFFFAOYSA-N
- LACHT: C1C=CC(C2NC3C(=CC=CC=3)C=2)=CC=1
- BRN: 0132356
Berekende eigenschappen
- Exacte massa: 193.08900
- Monoisotopische massa: 193.089
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 1
- Complexiteit: 207
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.8
- Topologisch pooloppervlak: 15.8
- Oppervlakte lading: 0
- Aantal tautomers: none
Experimentele eigenschappen
- Kleur/vorm: 黄色或酱红色叶状结晶
- Dichtheid: 1.1061 (rough estimate)
- Smeltpunt: 188.0 to 193.0 deg-C
- Kookpunt: 250 °C/10 mmHg(lit.)
- Vlampunt: 250°C/10mm
- Brekindex: 1.5850 (estimate)
- PSA: 15.79000
- LogboekP: 3.83490
- Oplosbaarheid: 溶于醚、苯、乙酸、氯仿和热二硫化碳,微溶于热水。能升华,微随水蒸气挥发。在空气中渐变绿色,似吲哚气味。
2-phenyl-1H-indole Beveiligingsinformatie
-
Symbool:
- Signaalwoord:Danger
- Gevaarverklaring: H315,H318,H335,H413
- Waarschuwingsverklaring: P261,P280,P305+P351+P338
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Code gevarencategorie: 37/38-41
- Veiligheidsinstructies: S26-S39
- RTECS:NM1272500
-
Identificatie van gevaarlijk materiaal:
- TSCA:Yes
- Opslagvoorwaarde:Store at room temperature
- Risicozinnen:R37/38; R41
2-phenyl-1H-indole Douanegegevens
- HS-CODE:2933990090
- Douanegegevens:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-phenyl-1H-indole Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-100g |
2-phenyl-1H-indole |
948-65-2 | 99% | 100g |
¥118.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-2.5kg |
2-phenyl-1H-indole |
948-65-2 | 99% | 2.5kg |
¥1441.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-25g |
2-phenyl-1H-indole |
948-65-2 | 99% | 25g |
¥41.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-250g |
2-phenyl-1H-indole |
948-65-2 | 99% | 250g |
¥228.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-500g |
2-phenyl-1H-indole |
948-65-2 | 99% | 500g |
¥411.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-1kg |
2-phenyl-1H-indole |
948-65-2 | 99% | 1kg |
¥718.90 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018635-250g |
2-phenyl-1H-indole |
948-65-2 | 99% | 250g |
¥211 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018635-50g |
2-phenyl-1H-indole |
948-65-2 | 99% | 50g |
¥57 | 2024-07-19 | |
| Matrix Scientific | 134864-1g |
2-Phenyl-1H-indole, 95%+ |
948-65-2 | 95% | 1g |
$101.00 | 2023-09-09 | |
| Matrix Scientific | 134864-2.500g |
2-Phenyl-1H-indole, 95%+ |
948-65-2 | 95% | 2.500g |
$215.00 | 2023-09-09 |
2-phenyl-1H-indole Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Catalysts: 2330762-84-8 Solvents: Toluene ; 24 h, 100 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, reflux
Referentie
- Synthesis of new fused and substituted benzo and pyrido carbazoles via C-2 (het)arylindoles, Tetrahedron, 2008, 64(49), 11012-11019
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Ammonia Catalysts: Cuprous iodide , Bis(benzonitrile)dichloropalladium , Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran , Water ; 17 h, rt
1.2 Reagents: Hydrochloric acid , Chloroauric acid Solvents: Water ; 24 h, acidified, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; basified, rt
1.2 Reagents: Hydrochloric acid , Chloroauric acid Solvents: Water ; 24 h, acidified, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; basified, rt
Referentie
- Effect of the use of bulky alkylphosphines in the Sonogashira coupling with aqueous ammonia, Heterocycles, 2008, 76(1), 819-826
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Palladium , Copper Solvents: Dimethylformamide , Water ; 3 h, 100 °C; 100 °C → rt
Referentie
- New hetero-bimetallic Pd-Cu catalysts for the one-pot indole synthesis via the Sonogashira reaction, Journal of Molecular Catalysis A: Chemical, 2004, 212(1-2), 43-52
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Carbon monoxide Catalysts: Cobalt, compd. with rhodium (2:2) Solvents: Toluene ; 5 h, 1 atm, 100 °C
Referentie
- Heterobimetallic Cobalt/Rhodium Nanoparticle-Catalyzed Carbonylative Cycloaddition of 2-Alkynylanilines to Oxindoles, Organic Letters, 2008, 10(21), 4719-4721
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(acetonitrile)copper(1+) hexafluorophosphate Solvents: Acetonitrile ; 2.5 h, 80 °C
Referentie
- A Commercially Available and User-Friendly Catalyst for Hydroamination Reactions under Technical Conditions, European Journal of Organic Chemistry, 2019, 2019(29), 4725-4730
Productiemethode 7
Reactievoorwaarden
1.1 Catalysts: Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , 1808207-42-2 Solvents: Benzene-d6 ; 1 h, rt
Referentie
- Diverse reactivity of a tricoordinate organoboron L2PhB: (L = oxazol-2-ylidene) towards alkali metal, group 9 metal, and coinage metal precursors, Chemical Science, 2015, 6(5), 2893-2902
Productiemethode 8
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.2 Reagents: Water
1.2 Reagents: Water
Referentie
- Convenient synthesis of 2-substituted indoles from 2-ethynylanilines with tetrabutylammonium fluoride, Journal of the Chemical Society, 1999, (4), 529-534
Productiemethode 10
Reactievoorwaarden
1.1 Catalysts: 2,9-Dimethyl-1,10-phenanthroline , Palladium diacetate Solvents: 1,2-Dichloroethane ; 24 h, 80 °C
Referentie
- Ligand-controlled regiodivergent direct arylation of indoles via oxidative boron Heck reaction, Organic Chemistry Frontiers, 2022, 9(21), 5906-5911
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Carbon monoxide Catalysts: Rhodium(1+), dicarbonyl(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)-, (SP… Solvents: Tetrahydrofuran ; 20 h, 100 psi, 100 °C
Referentie
- Ionic Diamine Rhodium Complex Catalyzed Reductive N-Heterocyclization of 2-Nitrovinylarenes, Journal of Organic Chemistry, 2011, 76(11), 4715-4720
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Pyridine Solvents: 1,2-Dichloroethane
1.2 Reagents: Triethylamine , Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.4 Solvents: Ethyl acetate
1.2 Reagents: Triethylamine , Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.4 Solvents: Ethyl acetate
Referentie
- Facile Solid-Phase Construction of Indole Derivatives Based on a Traceless, Activating Sulfonyl Linker, Organic Letters, 2000, 2(1), 89-92
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Sodium acetate , Cuprous iodide Catalysts: Iron oxide (Fe3O4) , Palladium Solvents: Dimethylacetamide ; 6 h, 166 °C
Referentie
- Efficient Synthesis of Indole Derivatives via Tandem Cyclization Catalyzed by Magnetically Recoverable Palladium/Magnetite (Pd-Fe3O4) Nanocrystals, Asian Journal of Organic Chemistry, 2016, 5(4), 470-476
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; 1 h, 90 °C
Referentie
- A Highly Selective Tandem Cross-Coupling of gem-Dihaloolefins for a Modular, Efficient Synthesis of Highly Functionalized Indoles, Journal of Organic Chemistry, 2008, 73(2), 538-549
Productiemethode 15
Reactievoorwaarden
1.1 Catalysts: Palladium Solvents: Diglyme ; 20 h, 180 °C
Referentie
- Iridium catalyzed synthesis of tetrahydro-1H-Indoles by dehydrogenative condensation, Inorganics, 2019, 7(8),
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine , 2130844-30-1 Solvents: Toluene ; 16 h, reflux
Referentie
- Immobilization of copper complexes with (1,10-phenanthrolinyl)phosphonates on titania supports for sustainable catalysis, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(24), 12216-12235
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ; 110 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referentie
- Highly efficient synthesis of a novel indolo [2,1-a] isoquinoline derivative via C-H activation strategy, Huaxue Yu Shengwu Gongcheng, 2015, 32(9), 19-22
Productiemethode 18
Reactievoorwaarden
1.1 Catalysts: 1786399-20-9 Solvents: Acetic acid ; 5 min, 298 K
1.2 24 h, 298 K
1.2 24 h, 298 K
Referentie
- Benzoato and Thiobenzoato Ligands in the Synthesis of Dinuclear Palladium(III) and -(II) Compounds: Stability and Catalytic Applications, European Journal of Inorganic Chemistry, 2015, 2015(17), 2822-2832
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ; 2 h, 110 °C; 110 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referentie
- Rhodium-catalyzed regioselective direct C-H arylation of indoles with aryl boronic acids, Tetrahedron Letters, 2015, 56(24), 3754-3757
Productiemethode 20
Reactievoorwaarden
1.1 Catalysts: Stereoisomer of bis[μ-[1,3-bis(2-methylphenyl)-1-triazenato-κN1:κN3]]bis[μ-[2-(d… Solvents: Acetic acid ; 5 min, 298 K
1.2 Solvents: Dichloromethane ; 24 h, 298 K
1.2 Solvents: Dichloromethane ; 24 h, 298 K
Referentie
- Triazenides as Suitable Ligands in the Synthesis of Palladium Compounds in Three Different Oxidation States: I, II, and III, Organometallics, 2014, 33(19), 5378-5391
2-phenyl-1H-indole Raw materials
- Indole
- Phenylboronic acid
- 2-Iodoaniline
- 2,2,2-trifluoro-N-[2-(2-phenylethynyl)phenyl]acetamide
- 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-
- 1H-Indole, 2-phenyl-1-(2-pyrimidinyl)-
- 2-Bromoindole
- Phosphate(1-),hexafluoro-
- Benzenamine,N-(1,1-dimethylethyl)-
- 2-Bromoacetophenone
- 2,2,2-trifluoro-N-(2-iodophenyl)acetamide
- 1H-Indole, 4,5,6,7-tetrahydro-2-phenyl-
- 1-nitro-2-(2-phenylethenyl)benzene
- Iodonium, diphenyl-
- Carbamic acid, [4-cyano-2-(phenylethynyl)phenyl]-, ethyl ester (9CI)
- 2-(2-Phenylethynyl)aniline
2-phenyl-1H-indole Preparation Products
2-phenyl-1H-indole Leveranciers
Suzhou Senfeida Chemical Co., Ltd
Goudlid
(CAS:948-65-2)2-Phenylindole
Ordernummer:sfd21733
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:39
Prijs ($):discuss personally
E-mail:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:948-65-2)2-苯基吲哚
Ordernummer:LE2475112
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:41
Prijs ($):discuss personally
E-mail:18501500038@163.com
2-phenyl-1H-indole Gerelateerde literatuur
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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